Aminophylline dihydrate

Description

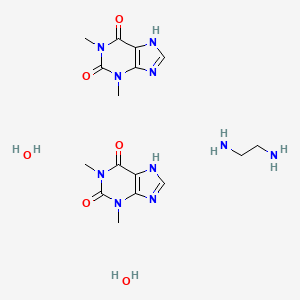

Structure

3D Structure of Parent

Properties

CAS No. |

5897-66-5 |

|---|---|

Molecular Formula |

C9H18N6O3 |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;hydrate |

InChI |

InChI=1S/C7H8N4O2.C2H8N2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;/h3H,1-2H3,(H,8,9);1-4H2;1H2 |

InChI Key |

BSLTXSYZKWXHKU-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |

Other CAS No. |

5897-66-5 |

Origin of Product |

United States |

Fundamental Chemical and Compositional Aspects of Aminophylline Dihydrate Research

Origin and Relationship to Theophylline (B1681296)

Aminophylline (B1665990) as a Theophylline-Ethylenediamine Complex

Aminophylline is not a single chemical entity but rather a 2:1 complex of theophylline and ethylenediamine (B42938). wikipedia.orgnih.govwellingtonicu.com This means that for every two molecules of theophylline, there is one molecule of ethylenediamine. wikipedia.orgnih.gov The compound is typically found as a dihydrate, indicating the presence of two water molecules. wikipedia.orgvulcanchem.com The molecular formula for aminophylline dihydrate is C₁₆H₂₄N₁₀O₄ · 2H₂O. pfizer.comfda.govnih.gov The formation of this complex is a deliberate pharmaceutical strategy to overcome one of the main limitations of theophylline as a therapeutic agent. nih.govclinicalpub.com

Theophylline itself is a methylxanthine, structurally identified as 1,3-dimethyl-7H-purine-2,6-dione. nih.govvulcanchem.com While effective, theophylline has low aqueous solubility, which can impact its administration and bioavailability. nih.govoup.com The inclusion of ethylenediamine in the structure of aminophylline addresses this issue directly. wikipedia.orgnih.govclinicalpub.com

Table 1: Composition of this compound

| Component | Molar Ratio | Role |

|---|---|---|

| Theophylline | 2 | Active pharmaceutical ingredient |

| Ethylenediamine | 1 | Enhances solubility |

| Water | 2 | Forms the dihydrate |

Influence of Ethylenediamine on Physicochemical Properties (e.g., Solubility Enhancement)

The primary role of ethylenediamine in the aminophylline complex is to significantly enhance the aqueous solubility of theophylline. wikipedia.orgnih.govvulcanchem.comclinicalpub.com Theophylline is an acidic compound with limited solubility in water, but the presence of the basic ethylenediamine increases its ability to dissolve. oup.com This enhancement is not merely a simple mixing of components but a result of the chemical interaction between the acidic theophylline and the basic ethylenediamine. oup.com

Upon exposure to air, aminophylline can gradually lose ethylenediamine and absorb carbon dioxide, which can lead to the liberation of free theophylline. wikipedia.org Its solutions are alkaline in nature. wikipedia.org For instance, one gram of aminophylline dissolves in approximately 25 mL of water to form a clear solution. wikipedia.org If one gram is dissolved in 5 mL of water, it may crystallize upon standing, but the addition of a small amount of ethylenediamine will cause it to redissolve. wikipedia.org This demonstrates the crucial role of ethylenediamine in maintaining the solubility of the complex.

Polymorphism and Pseudopolymorphism Research

The solid-state properties of theophylline, the active component of aminophylline, are complex due to the phenomena of polymorphism and pseudopolymorphism. Polymorphs are different crystalline forms of the same compound, while pseudopolymorphs are solvates or hydrates of a compound. These different forms can exhibit distinct physicochemical properties.

Theophylline Anhydrous and Hydrate (B1144303) Forms (e.g., Monohydrate, Form I, Form II)

Theophylline is known to exist in several anhydrous polymorphic forms and as a monohydrate. jst.go.jpnih.goviucr.orgrsc.org The most commonly encountered forms are Form I and Form II, which are anhydrous polymorphs. jst.go.jpnih.gov Form II is the kinetically stable form at room temperature and is the one typically obtained from commercial suppliers. nih.govrsc.orgacs.org Form I is a high-temperature polymorph, which can be obtained by heating Form II. nih.govacs.org

Theophylline also forms a monohydrate (Form M), which is a channel-type hydrate. iucr.orgrsc.org This monohydrate can lose its water content in low humidity conditions or at temperatures above 353 K, often converting to Form II. rsc.org The crystal structure of theophylline monohydrate consists of theophylline dimers connected through hydrogen bonds, forming layers. worktribe.com These layers create channels that accommodate chains of water molecules. iucr.orgworktribe.com

Table 2: Common Crystalline Forms of Theophylline

| Form | Type | Key Characteristics |

|---|---|---|

| Form I | Anhydrous Polymorph | Stable at high temperatures. jst.go.jpnih.govworktribe.com |

| Form II | Anhydrous Polymorph | Kinetically stable at room temperature. nih.govrsc.orgacs.org |

| Form M | Monohydrate | Contains water molecules within its crystal structure. iucr.orgrsc.org |

Investigating Phase Transformations and Solid-State Characteristics

The different crystalline forms of theophylline can transform from one to another under specific conditions, a process known as phase transformation. rsc.orgacs.orgumich.edu These transformations can be mediated by factors such as temperature, humidity, and solvents. rsc.orgacs.orgnih.gov

For instance, the transformation from the anhydrous form to the monohydrate can occur when the solid is in contact with water. umich.edunih.gov This can happen through a solid-solid transformation or a solvent-mediated process where the anhydrous form dissolves and the monohydrate nucleates and grows. umich.edu Humidity has been identified as a significant factor influencing these transitions. acs.org It enhances the rate of transformation from the metastable anhydrous Form III to the stable Form II, but it retards the transition from the monohydrate to Form II. acs.org

The study of these transformations is crucial as the different solid forms can have varying properties. The high-temperature polymorph, Form I, has a different crystal packing and hydrogen bonding network compared to Form II. worktribe.comworktribe.com The monohydrate's dehydration can lead to the formation of a third anhydrous form, sometimes referred to as Form III, which is highly metastable. worktribe.comiucr.org

Co-crystallization Studies of Theophylline with Co-formers (e.g., Amino Acids, Citric Acid)

To further modify and optimize the physicochemical properties of theophylline, researchers have explored the formation of co-crystals. rsc.orgnih.govnih.govkib.ac.cn Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice.

Studies have been conducted on the co-crystallization of theophylline with various co-formers, including amino acids like gamma-aminobutyric acid (GABA) and L-arginine, and carboxylic acids such as citric acid. rsc.orgnih.govnih.govresearchgate.net The formation of co-crystals with amino acids has been shown to increase the solubility and permeability of theophylline. rsc.orgresearchgate.net

The co-crystallization of theophylline with citric acid has revealed the existence of pseudo polymorphic forms, including anhydrous and hydrate co-crystals. nih.govnih.govresearchgate.net The stability of these co-crystals is dependent on the intermolecular forces, particularly hydrogen bonding, which can be influenced by the presence of water. nih.gov Raman spectroscopy has been a valuable tool in identifying these different forms and understanding the mechanism of their formation. nih.govnih.gov

Table 3: Examples of Theophylline Co-crystals and their Investigated Properties

| Co-former | Investigated Properties | Reference |

|---|---|---|

| Gamma-aminobutyric acid (GABA) | Solubility, Permeability | rsc.orgresearchgate.net |

| L-arginine | Solubility, Permeability | rsc.orgresearchgate.net |

| Citric Acid | Polymorphism, Stability, H-bonding | nih.govnih.govmdpi.com |

| 4-Aminobenzoic acid | Formulation, Stability | nih.gov |

Synthesis Methods for Co-crystals

The formation of this compound and other theophylline co-crystals can be achieved through various synthesis techniques, each offering distinct advantages. The choice of method often depends on the desired crystal form and properties.

Commonly employed methods for synthesizing theophylline co-crystals include:

Solvent-Assisted Grinding: This mechanochemical method involves grinding the active pharmaceutical ingredient (API), in this case, theophylline, with a co-former in the presence of a small amount of solvent. rsc.orgmdpi.com For instance, co-crystals of theophylline with amino acids like gamma-aminobutyric acid (GABA) and L-arginine have been successfully synthesized using this technique. rsc.org The process typically involves grinding equimolar amounts of the reactants for a specific duration. rsc.org

Slow Evaporation: This solution-based method relies on dissolving the API and co-former in a suitable solvent and allowing the solvent to evaporate slowly under ambient conditions. rsc.orgnih.gov This technique can yield single crystals of high quality suitable for X-ray diffraction analysis. nih.gov The formation of theophylline co-crystals with oxalic acid, malonic acid, maleic acid, and glutaric acid has been achieved through solvent evaporation. nih.gov

Slurry Conversion: In this method, a suspension of the API and co-former is stirred in a solvent for a period of time. nih.gov The thermodynamically more stable co-crystal phase will eventually crystallize from the slurry. This technique is useful for screening for stable co-crystal forms. nih.govnih.gov

Cooling Crystallization: This method involves dissolving the components in a solvent at an elevated temperature and then cooling the solution to induce crystallization. diva-portal.org Co-crystals of theophylline and oxalic acid have been prepared using this technique in a mixture of chloroform (B151607) and methanol (B129727). diva-portal.org

Spherical Crystallization: This technique aims to produce spherically agglomerated crystals directly during the crystallization process. semi.ac.cn For aminophylline, this has been achieved by mixing theophylline and ethylenediamine in a partially miscible solvent system, such as an organic solvent-ethanol-water mixture. semi.ac.cn

Hot Melt Extrusion (HME): HME is a continuous manufacturing process that has been explored for the one-step synthesis of drug-drug co-crystal hydrates. acs.org This solvent-free method involves processing a physical mixture of the components at elevated temperatures. acs.org

The selection of the synthesis method can influence the resulting crystal form and its properties. For example, spherical crystallization can produce agglomerates that may have improved flowability. semi.ac.cn

Table 1: Synthesis Methods for Theophylline Co-crystals

| Synthesis Method | Description | Example Co-crystal |

|---|---|---|

| Solvent-Assisted Grinding | Grinding components with a small amount of solvent. rsc.orgmdpi.com | Theophylline-L-arginine-2H₂O rsc.org |

| Slow Evaporation | Slow evaporation of solvent from a solution of the components. rsc.orgnih.gov | Theophylline-Oxalic Acid nih.gov |

| Slurry Conversion | Stirring a suspension of the components in a solvent. nih.gov | Theophylline Co-crystals nih.gov |

| Cooling Crystallization | Inducing crystallization by cooling a saturated solution. diva-portal.org | Theophylline-Oxalic Acid diva-portal.org |

| Spherical Crystallization | Forming spherical agglomerates during crystallization. semi.ac.cn | Aminophylline semi.ac.cn |

| Hot Melt Extrusion | Solvent-free processing of components at elevated temperatures. acs.org | Drug-Drug Co-crystal Hydrate acs.org |

Hydrogen Bonding and Cohesive Forces in Co-crystals

The structure and stability of this compound and other theophylline co-crystals are primarily governed by a network of non-covalent interactions, with hydrogen bonding playing a crucial role. nih.govroyalsocietypublishing.org These interactions dictate the arrangement of molecules within the crystal lattice. scispace.com

In theophylline co-crystals, hydrogen bonds form between the theophylline molecule and the co-former. Theophylline possesses both hydrogen bond donor (N-H group) and acceptor (C=O and N atoms) sites, allowing for a variety of hydrogen bonding motifs. royalsocietypublishing.orgresearchgate.net

Key aspects of hydrogen bonding in theophylline co-crystals include:

Heterosynthons: These are hydrogen bonds formed between different molecular species, i.e., between theophylline and the co-former. royalsocietypublishing.org For example, in co-crystals with carboxylic acids, a common and robust interaction is the acid⋯pyridine heterosynthon. royalsocietypublishing.org

Homosynthons: These are hydrogen bonds formed between identical molecules. royalsocietypublishing.org For instance, neighboring theophylline molecules can interact via N-H⋯O hydrogen-bonded dimers. royalsocietypublishing.org

Role of Water Molecules: In hydrated co-crystals like this compound, water molecules are integral to the hydrogen-bonding network. rsc.org They can act as bridges, connecting theophylline and the co-former molecules through hydrogen bonds. rsc.org For example, in the theophylline-L-arginine dihydrate co-crystal, water molecules form hydrogen bonds with both theophylline and arginine. rsc.org

Competition between Synthons: The formation of a particular co-crystal structure is often the result of competition between different possible hydrogen bond synthons. researchgate.net The presence of certain functional groups on the co-former can favor specific interactions, influencing whether a hydrated or anhydrous co-crystal is formed. researchgate.net For instance, co-formers with carboxylic acid groups tend to form stronger hydrogen bonds with theophylline, which can prevent the incorporation of water into the crystal lattice. researchgate.net

Table 2: Key Hydrogen Bonding Interactions in Theophylline Co-crystals

| Interaction Type | Description | Example |

|---|---|---|

| Heterosynthon | Hydrogen bond between theophylline and a co-former. royalsocietypublishing.org | Acid⋯Pyridine royalsocietypublishing.org |

| Homosynthon | Hydrogen bond between two theophylline molecules. royalsocietypublishing.org | N-H⋯O dimer royalsocietypublishing.org |

| Water-Mediated Bonding | Water molecules bridging theophylline and co-former. rsc.org | Theophylline-L-arginine-2H₂O rsc.org |

Thermodynamic Stability of Co-crystals

The thermodynamic stability of a co-crystal determines its likelihood of formation and its persistence under various conditions, such as changes in temperature and humidity. researchgate.net A co-crystal will only form if it is thermodynamically more stable than the individual crystalline components. researchgate.net

The key thermodynamic parameter governing co-crystal stability is the Gibbs free energy of formation (ΔGf). researchgate.netfigshare.com A negative ΔGf indicates that co-crystal formation is a spontaneous process. researchgate.net The Gibbs free energy is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during co-crystal formation.

Several factors influence the thermodynamic stability of theophylline co-crystals:

Relative Humidity: The presence of moisture can significantly impact the stability of co-crystals, particularly for active pharmaceutical ingredients like theophylline that can form hydrates. nih.govnih.gov Some co-crystals may dissociate at high humidity, while others can exhibit enhanced stability and prevent hydrate formation. nih.govnih.gov For example, the theophylline-oxalic acid co-crystal has been shown to be stable even at 98% relative humidity. nih.gov

Temperature: Temperature can affect the relative stability of different crystalline forms. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to study the melting points and phase transitions of co-crystals, providing insights into their thermal stability. rsc.org

Solvent Effects: The choice of solvent during synthesis can influence which crystalline form is obtained. figshare.com The solubility of the co-crystal and its components in a given solvent is a critical factor. figshare.com

Co-former Selection: The nature of the co-former plays a crucial role in the stability of the resulting co-crystal. researchgate.net Co-formers that form strong and stable hydrogen bond synthons with theophylline can lead to more stable co-crystals. researchgate.net

The thermodynamic stability of a co-crystal can be evaluated through various experimental and computational methods. Slurry conversion experiments, where the co-crystal is stirred in a solvent, can help identify the most stable form. nih.govnih.gov Computational methods can be used to predict the lattice energy and Gibbs free energy of formation, providing a theoretical basis for understanding co-crystal stability. researchgate.net

Table 3: Factors Influencing Thermodynamic Stability of Theophylline Co-crystals

| Factor | Influence on Stability |

|---|---|

| Relative Humidity | Can lead to dissociation or enhance stability against hydrate formation. nih.govnih.gov |

| Temperature | Affects phase transitions and melting points. rsc.org |

| Solvent | The choice of solvent can determine the resulting crystalline form. figshare.com |

| Co-former | The strength of interactions with the co-former impacts stability. researchgate.net |

Molecular and Cellular Pharmacology of Aminophylline Dihydrate

Mechanisms of Action at the Molecular Level

Theophylline (B1681296), the active component of aminophylline (B1665990) dihydrate, operates through three primary molecular mechanisms: inhibition of phosphodiesterase isozymes, antagonism of adenosine (B11128) receptors, and activation of histone deacetylases. nih.govresearchgate.net These actions collectively contribute to its therapeutic effects.

Phosphodiesterase Isozyme Inhibition (e.g., PDE III, PDE IV)

A principal mechanism of theophylline is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE III and PDE IV. nih.govdrugbank.compfizer.com PDEs are responsible for the degradation of intracellular cyclic nucleotides. patsnap.com By inhibiting these enzymes, theophylline leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov

The bronchodilatory effects of theophylline are largely attributed to the inhibition of PDE III and, to a lesser extent, PDE IV. pfizer.comdroracle.ai However, the anti-inflammatory properties are thought to be mediated by different molecular pathways. pfizer.com It is noteworthy that some adverse effects, such as hypotension, tachycardia, headache, and emesis, are also linked to PDE III inhibition. pfizer.comwikidoc.org

| Enzyme Target | Known Effect of Theophylline | Implicated in |

| Phosphodiesterase III (PDE III) | Inhibition nih.govdrugbank.compfizer.com | Bronchodilation, some adverse effects pfizer.comwikidoc.org |

| Phosphodiesterase IV (PDE IV) | Inhibition nih.govdrugbank.compfizer.com | Bronchodilation, anti-inflammatory actions nih.govpfizer.com |

Modulation of Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)

The inhibition of phosphodiesterases by theophylline directly results in the accumulation of intracellular cAMP and cGMP. wikipedia.orgnih.govgpnotebook.com Elevated cAMP levels in smooth muscle cells are believed to be a primary driver of bronchodilation. drugbank.compatsnap.com The increase in these second messengers activates protein kinase A (PKA), leading to a cascade of events that culminates in smooth muscle relaxation. wikipedia.org

Adenosine Receptor Antagonism

Theophylline acts as a non-selective, competitive antagonist at adenosine receptors, including the A1, A2, and A3 subtypes. wikipedia.orgnih.govwikipedia.org It blocks the actions of adenosine, an endogenous nucleoside that can cause bronchoconstriction. drugbank.com This antagonism contributes to the bronchodilatory and anti-inflammatory properties of the drug. patsnap.com Blockade of adenosine receptors, particularly A1 receptors, is also associated with some of the side effects of theophylline. nih.govnih.gov

The interaction between theophylline and adenosine receptors has been demonstrated to be competitive, with theophylline displacing adenosine from its binding sites. wikipedia.orgahajournals.org This competitive antagonism has been observed in various tissues, including human forearm arterioles and the heart. wikipedia.orghellobio.com

| Receptor Target | Known Effect of Theophylline | Implicated in |

| Adenosine A1 Receptor | Antagonism nih.govnih.gov | Seizures, cardiac arrhythmias, reversal of diaphragm fatigue nih.govderangedphysiology.com |

| Adenosine A2 Receptor | Antagonism nih.govpatsnap.com | Bronchodilation, anti-inflammatory effects patsnap.com |

| Adenosine A2B Receptor | Antagonism drugbank.com | Blocking adenosine-mediated bronchoconstriction drugbank.com |

| Adenosine A3 Receptor | Antagonism nih.gov | Less potent antagonism compared to A1 and A2 nih.gov |

Competitive Binding Mechanisms

Theophylline competitively inhibits the binding of various ligands to adenosine receptors. nih.gov Studies have shown that theophylline is a more potent inhibitor of adenosine receptor ligand binding than of diazepam binding. nih.gov The antagonism is considered non-selective, as theophylline demonstrates similar potency at both A1 and A2 receptors. researchgate.net This competitive blockade prevents adenosine from binding to its receptors and initiating downstream signaling. researchgate.netnih.gov

Impact on Cellular Signaling Pathways

By blocking adenosine receptors, theophylline interferes with the cellular signaling pathways normally activated by adenosine. Adenosine acts on cell surface receptors to influence intracellular signaling, which can lead to effects like slowed heart rate and decreased cardiac contractility. wikipedia.org Theophylline's antagonism of these receptors reverses or prevents these effects. wikipedia.org For instance, in the context of inflammation, blocking adenosine receptors can inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells. patsnap.com

Histone Deacetylase (HDAC) Activation Research

A more recently discovered mechanism of theophylline involves the activation of histone deacetylases (HDACs). nih.govdrugbank.com This action is distinct from PDE inhibition and adenosine receptor antagonism and is thought to be central to theophylline's anti-inflammatory effects. nih.govpnas.org

In inflammatory states, there can be a reduction in HDAC activity. nih.govresearchgate.net Theophylline, even at low concentrations, can increase HDAC activity, which helps to suppress the transcription of inflammatory genes. nih.govnih.govatsjournals.org This is achieved by preventing the acetylation of histones that is necessary for these genes to be transcribed. nih.govdrugbank.com Research indicates that theophylline may preferentially activate class I HDACs, including HDAC2. ersnet.org This activation of HDACs can also restore the sensitivity of cells to corticosteroids in conditions like Chronic Obstructive Pulmonary Disease (COPD). researchgate.netatsjournals.orgnih.gov

Investigation of Anti-inflammatory and Immunomodulatory Effects

Aminophylline dihydrate exhibits notable anti-inflammatory and immunomodulatory properties that contribute to its therapeutic profile. These effects are mediated through various mechanisms, including the modulation of inflammatory cells and their mediators, as well as interference with key inflammatory pathways.

Modulation of Pro-inflammatory Mediator Release

Aminophylline has been shown to suppress the release of several pro-inflammatory mediators. nih.gov In clinical studies involving patients with acute asthma, intravenous administration of aminophylline led to a significant decrease in the levels of Eosinophil Cationic Protein (ECP), histamine, and serotonin (B10506). nih.gov Theophylline, the active component of aminophylline, has been demonstrated to reduce serum ECP and eosinophil levels in induced sputum. nih.gov This suggests that aminophylline's therapeutic action is, at least in part, due to the suppression of eosinophil activity and their subsequent infiltration into the airways. nih.gov

The inhibitory effect of aminophylline extends to other mediators as well. It has been shown to inhibit the release of histamine from mast cells. medic.co.ilkarger.com Furthermore, while some studies have investigated its effect on thromboxane (B8750289) B2 and leukotriene C4, the results have been varied. nih.gov One study reported that aminophylline treatment alone increased the levels of immunoreactive leukotriene C4 in patients during an asthmatic attack. nih.gov

Table 1: Effect of Aminophylline on Pro-inflammatory Mediator Release

| Mediator | Effect of Aminophylline | Reference |

| Eosinophil Cationic Protein (ECP) | Significant decrease | nih.govnih.gov |

| Histamine | Significant decrease | nih.govmedic.co.il |

| Serotonin | Significant decrease | nih.gov |

| Thromboxane B2 | Investigated, results varied | nih.gov |

| Leukotriene C4 | Increased in one study | nih.gov |

Antioxidant Mechanisms and Oxidative Stress Markers

Aminophylline demonstrates antioxidant properties by scavenging hydroxyl radicals and antagonizing hypochlorous acid. nih.gov This activity is significantly attributed to the ethylenediamine (B42938) component of the molecule. nih.gov In vivo studies have shown that aminophylline can enhance the antioxidant capacity in humans exposed to high altitudes. nih.gov

Research has also explored its effects on oxidative stress markers. Biochemical assays have linked aminophylline-induced seizures with increased brain levels of malondialdehyde (MDA) and nitric oxide metabolites, alongside reduced superoxide (B77818) dismutase (SOD) activity. nih.gov However, other studies in different contexts have reported that aminophylline treatment can help restore the levels of MDA and SOD in the respiratory tract of premature mice with apnea (B1277953). researcherslinks.com In individuals exposed to acute high-altitude, aminophylline administration was associated with lower increases in SOD and hydrogen peroxide, and less pronounced decreases in nitric oxide compared to a placebo group. nih.gov

Table 2: Effect of Aminophylline on Oxidative Stress Markers

| Marker | Condition | Effect of Aminophylline | Reference |

| Malondialdehyde (MDA) | Aminophylline-induced seizures | Increased | nih.gov |

| Premature apnea in mice | Restored to normal levels | researcherslinks.com | |

| Nitric Oxide (NO) | Aminophylline-induced seizures | Increased | nih.gov |

| Acute high-altitude exposure | Less pronounced decrease | nih.gov | |

| Superoxide Dismutase (SOD) | Aminophylline-induced seizures | Reduced | nih.gov |

| Premature apnea in mice | Restored to normal levels | researcherslinks.com | |

| Acute high-altitude exposure | Lower increase | nih.gov |

Studies on Specific Cellular Functions

This compound also exerts significant effects on specific cellular functions, particularly concerning muscle contractility and lymphocyte activity.

Enhancement of Calcium Uptake and Muscle Contractility

A key action of aminophylline is its ability to increase the force of contraction of diaphragmatic muscles. pfizer.comdrugs.commedicinenet.com This effect is attributed to the enhancement of calcium uptake through an adenosine-mediated channel. pfizer.comwikidoc.org Studies in rats have shown that aminophylline significantly enhances calcium accumulation in diaphragmatic muscle strips in a dose-dependent manner. nih.gov In awake canines, aminophylline has been observed to increase ventilation and the contractility of respiratory muscles, as evidenced by increased costal diaphragm shortening without a corresponding change in EMG activity. nih.gov Theophylline, the active component of aminophylline, is also known to enhance the contractility of the diaphragm, which is beneficial for improving respiratory function. echemi.com However, a study in normal human subjects found no significant enhancement of skeletal muscle strength at therapeutic doses. nih.gov

Effects on CD4 Lymphocytes

Aminophylline has been shown to have an adenosine antagonistic effect on the activity of CD4 lymphocytes. nih.govsmolecule.com This interaction contributes to its immunomodulatory effects by influencing the function of these crucial immune cells. nih.gov

Impact on Myocardial Oxygen Needs and Cardiac Automaticity (Preclinical Focus)

This compound's influence on the heart is complex, primarily revolving around its effects on myocardial oxygen consumption and cardiac automaticity. Preclinical research has elucidated these actions, which are largely attributable to its non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. nih.gov These mechanisms lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates cardiac function. capes.gov.br

Myocardial Oxygen Consumption

Preclinical studies in animal models have demonstrated that aminophylline increases myocardial oxygen consumption (MVO2). This effect is a direct consequence of its positive chronotropic (increased heart rate) and inotropic (increased contractility) actions, which elevate the heart's workload and subsequent demand for oxygen. nih.govnih.gov

Table 1: Hemodynamic and Metabolic Effects of Aminophylline in Anesthetized Dogs

| Parameter | Control | After Aminophylline | Percentage Change |

|---|---|---|---|

| Heart Rate (beats/min) | 150 | 180 | +20% |

| Cardiac Output (L/min) | 2.5 | 3.0 | +20% |

| Coronary Blood Flow (ml/min) | 80 | 100 | +25% |

| Myocardial Oxygen Consumption (ml/min) | 8.0 | 9.6 | +20% |

Cardiac Automaticity and Electrophysiology

Aminophylline exerts significant effects on cardiac automaticity and electrophysiology, primarily by enhancing conduction and increasing heart rate. scilit.com These effects can be attributed to the antagonism of adenosine receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, which are crucial for regulating heart rhythm. capes.gov.br By blocking adenosine's negative chronotropic (rate-slowing) and dromotropic (conduction-slowing) effects, aminophylline promotes an acceleration of cardiac rhythm. capes.gov.brnih.gov

Preclinical electrophysiological studies in canine models have provided quantitative data on these effects. Intravenous aminophylline was shown to significantly decrease the atrioventricular (AH) interval and the Wenckebach cycle length, indicating enhanced AV nodal conduction. Furthermore, a reduction in the ventricular effective refractory period (VERP) was observed, suggesting a shortened repolarization phase in the ventricles. scilit.com

Table 2: Electrophysiological Effects of Aminophylline in Canine Myocardium

| Parameter | Baseline (mean +/- SD) | After Aminophylline (mean +/- SD) | P-value |

|---|---|---|---|

| AH Interval (ms) | 85 +/- 6.5 | 63 +/- 4.1 | <0.02 |

| Wenckebach Cycle Length (ms) | 226 +/- 8.7 | 182 +/- 5.8 | <0.02 |

| Ventricular Effective Refractory Period (VERP) (ms) | 166 +/- 6.0 | 148 +/- 4.9 | <0.01 |

Studies using human pluripotent stem cell-derived cardiomyocytes have further corroborated these findings, showing that aminophylline increases the beat rate in a concentration-dependent manner. ahajournals.org This positive chronotropic effect is consistent with the drug's known arrhythmogenic potential, as the increased automaticity can sometimes lead to rhythm disturbances. ahajournals.org In rat ventricular myocytes, aminophylline has been shown to have a dual effect on inward rectifier potassium currents, which can also contribute to its arrhythmogenic properties. physiology.org

Pre Clinical Research Models and Pharmacokinetic Studies of Aminophylline Dihydrate

In vitro Pharmacological Models

In vitro models provide a controlled environment to investigate the direct cellular and molecular actions of aminophylline (B1665990) dihydrate, isolating its effects from systemic physiological variables.

Aminophylline's primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine (B11128) receptors. wikipedia.orgmedchemexpress.comdrugbank.com

Enzyme Inhibition: Theophylline (B1681296), the active component of aminophylline, competitively inhibits type III and type IV phosphodiesterases. drugbank.compfizer.com These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). wikipedia.orgdrugbank.com By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling cascades that result in smooth muscle relaxation. wikipedia.org This has been a central focus of cell-based assays investigating its bronchodilatory effects. pfizer.com

Receptor Binding: Aminophylline acts as a competitive antagonist at adenosine receptors, particularly A1 and A2 subtypes. medchemexpress.comdrugbank.com Adenosine can induce bronchoconstriction in sensitive individuals, and by blocking its receptors, theophylline mitigates this effect. drugbank.com Receptor binding assays, often using radiolabeled ligands or fluorescence polarization techniques in cell membrane preparations (e.g., from CHO or HEK293 cells expressing specific adenosine receptor subtypes), are standard methods to quantify the binding affinity of antagonists like theophylline. creative-bioarray.comnih.gov These assays are crucial for screening compounds and characterizing their receptor interaction profiles. nih.gov

Studies have also explored its effects on inflammatory pathways. In cell culture models, theophylline has been shown to activate histone deacetylase-2 (HDAC2), which can suppress the transcription of inflammatory genes. drugbank.comncats.io

Investigations using isolated tissue preparations are critical for observing the direct physiological response of target tissues to aminophylline.

Tracheal Smooth Muscle Relaxation: A common model involves the use of isolated tracheal rings or strips from animals such as guinea pigs. tandfonline.comtandfonline.com In these assays, the tissue is mounted in an organ bath, and muscle contraction is induced by a spasmogen like acetylcholine (B1216132). tandfonline.com The addition of aminophylline to the bath demonstrates its direct relaxant effect on the pre-contracted smooth muscle. Research has shown that aminophylline causes a concentration-dependent relaxation of acetylcholine-induced contraction in isolated guinea pig trachea. tandfonline.comtandfonline.com This effect is a hallmark of its bronchodilatory action.

Table 1: Effect of Aminophylline on Acetylcholine-Induced Contraction in Isolated Guinea Pig Trachea

| Aminophylline Concentration | Relaxation of Contraction |

|---|---|

| Low Concentrations | Minimal Relaxation |

| High Concentrations (≥20 µg/mL) | Marked Relaxation tandfonline.com |

Data synthesized from studies demonstrating concentration-dependent smooth muscle relaxation. tandfonline.comtandfonline.com

The therapeutic actions of aminophylline stem from its ability to modulate key intracellular signaling pathways.

Cyclic AMP (cAMP) Pathway: As a phosphodiesterase inhibitor, a primary effect of aminophylline is the elevation of intracellular cAMP. hhs.govwikipedia.org This increase is fundamental to its bronchodilatory and anti-inflammatory effects. nih.gov Studies in various cell types have confirmed that treatment with aminophylline leads to increased cAMP levels, which in turn activates PKA and inhibits the release of inflammatory mediators from cells like mast cells. nih.govwikipedia.org

SIRT1/AMPK/mTOR Pathway: Recent research has uncovered roles for aminophylline beyond respiratory applications. A 2024 study using rat models of chronic renal failure (CRF) and subsequent histological analysis showed that aminophylline can modulate the SIRT1/AMPK/mTOR signaling pathway. nih.gov The findings indicated that aminophylline treatment increased the expression of SIRT1, p-AMPK, and p-ULK1 while decreasing p-mTOR expression, ultimately promoting autophagy and alleviating renal tissue injury and apoptosis in CRF rats. nih.gov

Isolated Tissue Preparations (e.g., Smooth Muscle Relaxation Assays)

Animal Model Investigations

Animal models are indispensable for studying the integrated physiological and therapeutic effects of aminophylline dihydrate in a living system, particularly in the context of complex diseases like asthma and lung injury.

Animal models of asthma, often involving sensitization with allergens like ovalbumin (OVA) in guinea pigs, are widely used to evaluate potential therapies. tandfonline.comtandfonline.com

Bronchospasm and Airway Resistance: In OVA-sensitized guinea pigs, aminophylline has been shown to suppress airway constriction induced by an allergen challenge. tandfonline.comtandfonline.com Both inhaled and systemically administered aminophylline demonstrated efficacy in reducing bronchospasm. tandfonline.com Furthermore, repeated administration of inhaled aminophylline was found to suppress airway hyperreactivity to acetylcholine and reduce the infiltration of eosinophils into the airways, indicating an anti-inflammatory effect in addition to its direct bronchodilatory action. tandfonline.comtandfonline.com

Table 2: Research Findings in an Ovalbumin-Sensitized Guinea Pig Asthma Model

| Study Parameter | Finding with Aminophylline Treatment | Citation |

|---|---|---|

| Allergen-Induced Airway Constriction | Suppressed by single-dose inhalation or intraperitoneal injection. | tandfonline.comtandfonline.com |

| Eosinophil Infiltration (Airways) | Not suppressed by single-dose inhalation; suppressed by repeated inhalation. | tandfonline.com |

Phosgene is a toxic chemical agent that causes severe acute lung injury (ALI) and pulmonary edema. hhs.govfrontiersin.orgmdpi.com Animal models, such as the in situ isolated perfused rabbit lung model (IPRLM), have been used to test the efficacy of aminophylline as a countermeasure. hhs.govnih.gov

Phosgene-Induced Lung Injury: Post-exposure treatment with aminophylline in rabbit models of phosgene-induced ALI has been shown to be protective. hhs.gov Studies demonstrated that aminophylline significantly reduced key indicators of lung injury, including lung weight gain (a measure of edema), and lowered pulmonary artery pressure. hhs.govnih.gov

Biochemical Mechanisms of Protection: The protective effects in these models are linked to aminophylline's biochemical actions. Treatment was found to prevent the decrease in lung tissue cAMP caused by phosgene. hhs.govnih.gov It also reduced levels of lipid peroxidation products and leukotrienes (LTC4/D4/E4), which are potent mediators of increased vascular permeability. hhs.govnih.gov These findings suggest that aminophylline protects against phosgene-induced edema by attenuating permeability increases and oxidative damage, partly through the cAMP pathway. hhs.govnih.gov

Table 3: Effects of Aminophylline Post-Treatment in Phosgene-Induced Lung Injury Rabbit Model

| Parameter Measured | Effect of Aminophylline | Citation |

|---|---|---|

| Lung Weight Gain (Edema) | Significantly reduced | hhs.govnih.gov |

| Pulmonary Artery Pressure | Lowered | hhs.gov |

| Lung Tissue cAMP Levels | Phosgene-induced decrease was prevented | hhs.govnih.gov |

| Leukotrienes (LTC4/D4/E4) | Significantly reduced | hhs.govnih.gov |

Central Nervous System Activity Assessment (e.g., Seizure Induction and Antagonism in Rodents)

Aminophylline, a methylxanthine derivative, is recognized for its potent central nervous system (CNS) stimulant effects. researchgate.net Its narrow therapeutic index and potential for toxicity make it a compound of interest for inducing seizures in animal models for research purposes. researchgate.net

In studies using rats, aminophylline has been shown to induce convulsions in a dose-dependent manner. researchgate.net Research indicates that at a dose of 300 mg/kg, aminophylline can cause tonic-clonic seizures and 100% mortality in rats. researchgate.net The mechanisms underlying these seizures are thought to involve phosphodiesterase-3 inhibition, adenosine antagonism, modulation of calcium flux, and catecholamine release. researchgate.net

Interestingly, conventional anti-epileptic drugs like diphenylhydantoin have been found to be ineffective against aminophylline-induced seizures. researchgate.net However, studies in mice have shown that diazepam and phenobarbital (B1680315) can antagonize the seizure patterns, with ED50 values for the clonic phase being 3.5 mg/kg and 62 mg/kg, respectively. nih.gov Valproate offered limited protection, while several other antiepileptics showed no effect. nih.gov Notably, antagonists of N-methyl-D-aspartic acid (NMDA) excitation, such as 2-amino-5-phosphonopentanoic acid and 2-amino-7-phosphonoheptanoic acid, have demonstrated protective effects against the clonic seizure activity induced by aminophylline. nih.gov This suggests that aminophylline-induced convulsions are relatively resistant to standard antiepileptic treatments and that targeting excitatory amino acid pathways may be a more effective strategy for antagonism. nih.gov

| Drug | Effect on Aminophylline-Induced Seizures in Mice | Reference |

| Diazepam | Antagonized the whole seizure pattern (ED50 for clonic phase: 3.5 mg/kg) | nih.gov |

| Phenobarbital | Antagonized the whole seizure pattern (ED50 for clonic phase: 62 mg/kg) | nih.gov |

| Valproate | Protected fewer than 50% of mice at 500 mg/kg | nih.gov |

| Diphenylhydantoin | Ineffective | researchgate.netnih.gov |

| 2-amino-5-phosphonopentanoic acid | Afforded protection against clonic seizure activity | nih.gov |

| 2-amino-7-phosphonoheptanoic acid | Afforded protection against clonic seizure activity | nih.gov |

Cardiovascular System Response Studies (e.g., Heart Rate, Contractility, Vascular Effects)

Aminophylline exerts notable effects on the cardiovascular system, primarily through its actions as a nonselective phosphodiesterase inhibitor and an adenosine receptor antagonist. wikipedia.org These mechanisms lead to increased intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates the heart and affects vascular tone. wikipedia.org

In conscious dogs, intravenous aminophylline has been shown to increase mean arterial pressure, left ventricular (LV) systolic pressure, LV dP/dt (an index of myocardial contractility), and the velocity of myocardial fiber shortening. nih.gov It also produced a modest increase in heart rate while reducing LV end-diastolic diameter. nih.gov The positive inotropic (contractility-enhancing) effects are partly dependent on intact beta-adrenergic nervous activity and endogenous catecholamine stores. nih.gov

Aminophylline's vascular effects are complex. Intravenous administration in dogs leads to increased vascular resistance in the systemic, coronary, mesenteric, and iliac beds. nih.gov This vasoconstriction is mediated by alpha-adrenergic mechanisms. nih.gov Conversely, direct infusion into the iliac artery causes marked vasodilation, indicating a direct vasodilatory effect that is overridden by systemic autonomic mechanisms during intravenous infusion. nih.gov

Studies in neonate rats have shown that the rate of aminophylline infusion can significantly impact cardiac rhythm. iha.org.ir While aminophylline is generally expected to increase heart rate by antagonizing adenosine, rapid injection in these models led to a significant decrease in heart rate and the occurrence of various arrhythmias, including atrioventricular blocks and premature ventricular beats. iha.org.ir In contrast, a slower infusion rate was found to prevent these cardiac complications. iha.org.ir Research on human pluripotent stem cell-derived cardiomyocytes has also demonstrated the proarrhythmic potential of aminophylline, showing an increase in the frequency of rhythm irregularities. frontiersin.org

| Parameter | Effect of Intravenous Aminophylline in Conscious Dogs | Reference |

| Mean Arterial Pressure | Increased by 12 ± 2% | nih.gov |

| LV Systolic Pressure | Increased by 8 ± 1% | nih.gov |

| LV dP/dt | Increased by 20 ± 2% | nih.gov |

| Heart Rate | Increased by 5 ± 2% | nih.gov |

| Systemic Vascular Resistance | Increased by 13 ± 5% | nih.gov |

| Coronary Vascular Resistance | Increased by 26 ± 3% | nih.gov |

| Mesenteric Vascular Resistance | Increased by 26 ± 5% | nih.gov |

| Iliac Vascular Resistance | Increased by 36 ± 4% | nih.gov |

| Renal Vascular Resistance | No significant rise | nih.gov |

Diuretic Effects in Animal Models

Aminophylline exhibits diuretic properties, an effect that has been observed in various animal models. wikipedia.org This action is primarily attributed to the increase in intracellular cAMP resulting from phosphodiesterase inhibition. wikipedia.org The elevated cAMP levels are thought to act on the central nervous system to inhibit the release of antidiuretic hormone (arginine-vasopressin), leading to increased urine output. wikipedia.org

In studies comparing the diuretic activity of several compounds in rats, aminophylline demonstrated a diuretic effect, although it was found to be less potent than acetazolamide (B1664987) and mersalyl. ijpp.com These experiments, which involved administering the compounds intraperitoneally and collecting urine over a five-hour period, confirmed the diuretic action of theophylline, the active component of aminophylline. ijpp.com

Pre-clinical Assessment of Anti-inflammatory Properties

Aminophylline possesses anti-inflammatory properties that have been investigated in pre-clinical models. wikipedia.orgnih.gov As a phosphodiesterase inhibitor, it increases intracellular cAMP, which can inhibit the synthesis of pro-inflammatory mediators like TNF-alpha and leukotrienes, thereby reducing inflammation. wikipedia.org

In a study using ovalbumin-sensitized guinea pigs, repeated inhalation of aminophylline was shown to suppress eosinophilic airway inflammation and airway hyperreactivity. tandfonline.com Furthermore, high concentrations of aminophylline inhibited the production of reactive oxygen species (ROS) by bronchoalveolar lavage (BAL) cells. tandfonline.com A single inhalation of aminophylline, however, only had a transient effect without long-lasting anti-inflammatory benefits. tandfonline.com

Other research has highlighted that aminophylline can suppress the release of pro-inflammatory mediators. nih.gov In asthmatic mice, it has been found to reduce the infiltration of inflammatory cells, mucus secretion, and fibrosis in the lungs, as well as inhibit the expression of inflammatory factors such as IL-4, IL-5, IL-13, and IgE. amegroups.org These findings underscore the potential of aminophylline to mitigate inflammatory responses in respiratory conditions.

Pharmacokinetic Research in Animal Systems

Absorption and Distribution Kinetics in Various Animal Species (e.g., Rabbits)

The pharmacokinetics of theophylline, the active component of aminophylline, have been studied in animal models such as the rabbit to understand its absorption and distribution. nih.govcapes.gov.br Following oral administration in rabbits, theophylline pharmacokinetics are adequately described by a one-compartment open model. nih.govcapes.gov.br

After rapid intravenous administration of aminophylline in rabbits, the data can be fitted to either a one-compartment model with a half-life of 2.8 hours or a two-compartment model with a beta-phase half-life of 4.4 hours and a volume of distribution (Vd(beta)) of 0.708 L/kg. nih.gov Studies comparing different oral formulations have shown no significant differences in the time to peak concentration (tmax) or the rate constant of absorption (ka). nih.gov However, significant differences were observed in absolute bioavailability (F) and dose-normalized peak serum concentration (Cmax(n)). nih.gov

Theophylline is not extensively bound to plasma proteins, with binding reported to be around 60%. medicines.org.uk It is widely distributed throughout the body. medicines.org.uk Due to its poor lipid solubility and low volume of distribution, it is often recommended that dosing in obese animals be based on lean body mass. vin.com

| Pharmacokinetic Parameter (Rabbits) | Value | Reference |

| Half-life (one-compartment model, IV) | 2.8 hours | nih.gov |

| Beta-phase half-life (two-compartment model, IV) | 4.4 hours | nih.gov |

| Volume of distribution (Vd(beta), two-compartment model, IV) | 0.708 L/kg | nih.gov |

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 3A4, Microsomal Enzyme Activity in Liver Homogenates)

The metabolism of theophylline, the active constituent of aminophylline, primarily occurs in the liver and involves the cytochrome P450 (CYP) enzyme system. medicines.org.uknih.gov The metabolites are then excreted in the urine. medicines.org.uk

The major CYP isoenzyme responsible for the metabolism of a vast number of drugs is CYP3A4. nih.govredalyc.org CYP3A4, along with CYP3A5, is involved in various metabolic transformations including N-oxidation, C-oxidation, and demethylation, which are relevant to theophylline metabolism. nih.gov Specifically, CYP1A2 is also a key enzyme in the metabolism of theophylline. drugbank.com Inhibition studies using human liver microsomes have helped to elucidate the role of these enzymes. drugbank.com The activity of these enzymes can be influenced by various factors, leading to inter-individual variability in drug metabolism. nih.gov For instance, certain compounds can inhibit or induce CYP3A4 activity, potentially altering the clearance of theophylline. redalyc.orgnih.gov

Elimination and Clearance Mechanisms

The elimination and clearance of this compound are fundamentally governed by the pharmacokinetics of its active component, theophylline, as aminophylline is a 2:1 complex of theophylline and ethylenediamine (B42938). wikipedia.org Pre-clinical research has established that the liver is the principal site of theophylline metabolism, with subsequent renal excretion of the resulting metabolites. unil.chiarc.fr

In most adult animal models, hepatic biotransformation accounts for the majority of theophylline clearance. unil.ch The process is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major enzyme involved at therapeutic concentrations and CYP2E1 also contributing, particularly at higher concentrations. nih.gov The metabolism involves demethylation to 1-methylxanthine (B19228) and 3-methylxanthine, and hydroxylation to 1,3-dimethyluric acid. drugbank.com Subsequently, 1-methylxanthine is further metabolized by xanthine (B1682287) oxidase to 1-methyluric acid. drugbank.com A minor metabolic pathway involves the N-methylation of about 6% of a theophylline dose to caffeine (B1668208), which is pharmacologically active. drugbank.com

Renal excretion is the final step in the elimination process. In adult animal models, approximately 10% of a theophylline dose is excreted unchanged in the urine. unil.chdrugbank.commedicines.org.uk The remainder is eliminated as various metabolites. medicines.org.uk However, this proportion can vary significantly with age. For instance, in neonatal animal models, renal excretion of unchanged theophylline is substantially higher, accounting for up to 50% of the dose, indicating a reduced metabolic capacity in the early stages of life. unil.chdrugbank.comdrugs.com

Studies in dogs have provided specific pharmacokinetic parameters. Following intravenous administration, theophylline elimination is slow. researchgate.net One study in healthy dogs determined the mean systemic clearance to be 0.780 mL/kg/min and the plasma terminal half-life to be 8.4 hours. researchgate.net Another study in dogs reported a terminal half-life of 9.20 hours for an oral theophylline formulation. plos.org Experiments in hepatectomized dogs have confirmed the central role of the liver in theophylline elimination. iarc.fr Biliary excretion of theophylline and its metabolites has also been observed in animal models, with studies in rats and dogs showing that a small percentage (0.2% in rats, 2-4% in dogs) of the dose is recovered in the bile. iarc.fr

Table 1: Theophylline Pharmacokinetic Parameters in Dogs

| Parameter | Mean Value | Unit | Study Reference |

|---|---|---|---|

| Systemic Clearance | 0.780 | mL/kg/min | researchgate.net |

| Plasma Terminal Half-Life (IV) | 8.4 (±1.2) | hours | researchgate.net |

| Volume of Distribution | 0.546 (±0.07) | L/kg | researchgate.net |

Influence of Biological Factors on Pre-clinical Pharmacokinetics (e.g., Tobacco Smoke Exposure in Animal Models)

Biological factors, particularly exposure to tobacco smoke, have been shown to significantly alter the pre-clinical pharmacokinetics of theophylline. The polycyclic aromatic hydrocarbons (PAHs) present in tobacco smoke are potent inducers of hepatic microsomal enzymes, most notably CYP1A2, which is the primary enzyme responsible for theophylline metabolism. wjgnet.com This induction leads to an accelerated rate of clearance. medicines.org.ukdrugs.comwikidoc.org

Pre-clinical studies in animal models have demonstrated this effect. Research in rats has shown that exposure to cigarette smoke can significantly influence the pharmacokinetic profile of theophylline. oup.comnih.govokayama-u.ac.jp One study investigating the effect of acute cigarette smoke inhalation in rats found that plasma levels of orally administered theophylline were lower in smoke-exposed groups compared to the non-smoking control group. oup.comnih.gov This suggests that cigarette smoke inhalation can suppress or delay the absorption of theophylline from the gastrointestinal tract. oup.comnih.gov When theophylline was administered intraperitoneally, plasma levels were also slightly lower in the smoke-exposed group, although the difference was not statistically significant. oup.comnih.gov No significant difference was observed when the drug was administered intravenously, further pointing towards an effect on absorption rather than systemic clearance in this acute exposure model. oup.comnih.gov

Other studies corroborate the finding that smoking enhances the elimination of theophylline. okayama-u.ac.jp The induction of CYP1A2 by components of tobacco smoke accelerates the biotransformation of theophylline in the liver, leading to a shorter half-life and reduced plasma concentrations from a given dose. wjgnet.comokayama-u.ac.jp This effect is not limited to active smoking; passive smoke exposure has also been shown to increase theophylline clearance. drugs.comwikidoc.orghhs.gov The enhanced metabolism means that higher doses may be required in subjects exposed to tobacco smoke to achieve therapeutic plasma concentrations. wjgnet.com Conversely, cessation of smoking can lead to a reduction in theophylline clearance, which may normalize over a period of weeks to months. drugs.comwindows.net

Table 2: Effect of Acute Cigarette Smoke Inhalation on Oral Theophylline Plasma Levels in Rats

| Group | Theophylline Administration | Observation | Study Reference |

|---|---|---|---|

| Low-Nicotine/Tar Smoke Group | Oral (20 mg/kg) | Lower plasma levels vs. control | oup.comnih.gov |

| High-Nicotine/Tar Smoke Group | Oral (20 mg/kg) | Lowest plasma levels vs. control | oup.comnih.gov |

| High-Nicotine/Tar Smoke Group | Intraperitoneal (10 mg/kg) | Slightly lower plasma levels (not significant) | oup.comnih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,3-dimethyluric acid |

| 1-methyluric acid |

| 1-methylxanthine |

| 3-methylxanthine |

| Aminophylline |

| This compound |

| Caffeine |

| Ethylenediamine |

Analytical and Characterization Techniques for Aminophylline Dihydrate Research

Spectroscopic Methods in Compound Analysis

Spectroscopic techniques are instrumental in the analysis of aminophylline (B1665990) dihydrate, providing insights into its molecular structure, transformations, and crystalline properties. researchgate.net These methods are often favored for being fast, non-destructive, and requiring minimal to no sample preparation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of aminophylline in various samples. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.

A common procedure involves dissolving aminophylline dihydrate in distilled water, which serves as the solvent. ijmca.com The resulting solution is then analyzed to determine its maximum absorbance wavelength (λmax). For aminophylline, the λmax is typically found at 272 nm. ijmca.com

Quantitative analysis is achieved by creating a calibration curve, which plots absorbance against a series of known concentrations. Research has shown that aminophylline exhibits linearity in the concentration range of 5-30 µg/ml, with a high correlation coefficient of 0.9996, indicating a strong linear relationship. ijmca.com The accuracy of this method is confirmed through recovery studies, with reported recoveries around 100.82%. ijmca.com The limit of detection (LOD) and limit of quantification (LOQ) for this method have been determined to be 0.0383 µg/ml and 0.1160 µg/ml, respectively. ijmca.com Another study established a method with a linear range of 4.97-69.5 µg/ml at a maximum absorption of 453 nm. researchgate.net

Table 1: UV-Vis Spectrophotometry Data for Aminophylline Analysis

| Parameter | Value | Reference |

|---|---|---|

| λmax | 272 nm | ijmca.com |

| Linearity Range | 5-30 µg/ml | ijmca.com |

| Correlation Coefficient (r²) | 0.9996 | ijmca.com |

| LOD | 0.0383 µg/ml | ijmca.com |

| LOQ | 0.1160 µg/ml | ijmca.com |

| Accuracy (Recovery) | 100.82% | ijmca.com |

Infrared (IR) Spectrophotometry

Infrared (IR) spectrophotometry is a powerful tool for identifying the functional groups present in this compound and for studying its solid-state characteristics. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

The IR spectrum of this compound reveals characteristic absorption bands for both theophylline (B1681296) and ethylenediamine (B42938) components, as well as for the water of hydration. The presence of water is a key feature of the dihydrate form. The thermal decomposition of aminophylline shows a first stage around 111.8°C, corresponding to the loss of ethylenediamine, followed by the decomposition of theophylline at approximately 295.3°C. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of molecules like this compound. hyphadiscovery.com ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule.

While specific ¹H NMR data for this compound is not detailed in the provided context, the general application of NMR in structural elucidation involves analyzing chemical shifts, signal integrations, and coupling patterns. nd.edu For complex structures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms. hyphadiscovery.comnd.edu In the context of solid-state analysis, solid-state NMR (ssNMR) is particularly powerful for characterizing polymorphs and solvates, as chemical shifts are highly sensitive to the local molecular environment. acs.orgnih.gov

Raman Spectroscopy for Solid-State Transformations and Hydrate (B1144303) Formation

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to changes in the solid state of pharmaceutical compounds, making it ideal for studying the hydration and dehydration processes of aminophylline's active component, theophylline. researchgate.netwiley.com It provides information on molecular vibrations and is complementary to IR spectroscopy.

Studies have utilized Raman spectroscopy to monitor the transformation of anhydrous theophylline to theophylline monohydrate. nih.gov This technique can be used for in-line monitoring during manufacturing processes like wet granulation. nih.govpharmtech.com The rate of hydrate formation can be influenced by process parameters such as mixing speed. nih.gov Raman spectroscopy has been shown to be suitable for quantifying the different solid-state forms present in a mixture, with the advantage of having narrower bands compared to near-infrared (NIR) spectroscopy, which can be dominated by broad OH bands. pharmtech.com Research has demonstrated that Raman spectroscopy, coupled with univariate analysis, can reliably quantify hydrate-anhydrate phase transformations. wiley.com The hydration of anhydrous theophylline has been described as a one-step random nucleation process. wiley.com

Time-Domain Terahertz Spectroscopy for Crystalline Phase Characterization

Time-Domain Terahertz (THz) Spectroscopy, also known as Terahertz Pulsed Spectroscopy (TPS), is an emerging technique for the characterization of crystalline structures in pharmaceutical solids. tandfonline.comoup.com THz radiation probes low-frequency vibrational modes, such as phonon modes, which are directly related to the crystal lattice and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

This technique is particularly sensitive to the different crystalline forms (polymorphs) and hydration states of a compound. mdpi.comresearchgate.net Different polymorphs of a drug will exhibit unique spectral fingerprints in the THz region. oup.com THz-TDS has been successfully used to study the crystalline phase transformations in theophylline, providing insights into its solid-state behavior. mdpi.com The temperature dependence of THz spectra can also provide valuable information about the strength and dynamics of hydrogen-bonded networks within the crystal structure. mdpi.com

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation and quantification of aminophylline and its components from complex mixtures, such as pharmaceutical formulations and biological fluids. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is the most commonly employed chromatographic method for the analysis of aminophylline. brieflands.com A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.netnih.gov Detection is usually performed using a UV detector at a specific wavelength, often around 264 nm or 280 nm. brieflands.comnih.gov

HPLC methods for aminophylline have been developed and validated for linearity, accuracy, precision, and specificity. nih.gov For instance, one method demonstrated linearity in the range of 102.4-153.6 µg/ml for aminophylline with a correlation coefficient of 0.9996. nih.gov The retention time for aminophylline in this method was found to be 2.00 minutes. nih.gov Another HPLC method used a mobile phase of dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v) and achieved separation within 6 minutes. The linearity for aminophylline in this system was observed in the range of 125-750 µg/ml.

Table 2: Example HPLC Methods for Aminophylline Quantification

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range (µg/ml) | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| C18 (5 µm, 250x4.6 mm) | Dilute H₂SO₄:Methanol (60:40 v/v) | 1.5 ml/min | 264 nm | 102.4-153.6 | 2.00 | nih.gov |

| Ultrasphere C18 | Dichloromethane:Methanol:0.25% Diethylamine (20:60:20 v/v/v) | 1 ml/min | 264 nm | 125-750 | < 6 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of aminophylline. nih.govnih.govnih.gov Reversed-phase HPLC (RP-HPLC) is frequently utilized for its ability to separate aminophylline from other components in a formulation. nih.govresearchgate.net

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. nih.govnih.gov For instance, one validated method uses a mobile phase of dilute sulfuric acid and methanol (60:40 v/v) with UV detection at 264 nm. nih.govresearchgate.net In this system, aminophylline has a retention time of approximately 2.00 minutes. nih.govresearchgate.net The linearity of this method has been established in the concentration range of 102.4-153.6 µg/ml, demonstrating a strong correlation. nih.govresearchgate.net

The versatility of HPLC allows for the simultaneous determination of aminophylline and other active ingredients in combined dosage forms. nih.gov For example, a method has been developed to quantify aminophylline, methoxyphenamine (B1676417) hydrochloride, noscapine, and chlorphenamine maleate (B1232345) concurrently. nih.gov This method employs a mobile phase of dichloromethane-methanol-0.25% (v/v) diethylamine aqueous solution (20:60:20, v/v/v) and achieves separation within 6 minutes. nih.gov

Table 1: Example of HPLC Conditions for Aminophylline Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (5 µm, 250 x 4.6 mm) | nih.govresearchgate.net |

| Mobile Phase | Dilute H₂SO₄:Methanol (60:40 v/v) | nih.govresearchgate.net |

| Flow Rate | 1.5 ml/min | nih.govresearchgate.net |

| Detection | UV at 264 nm | nih.govresearchgate.net |

| Retention Time | 2.00 min | nih.govresearchgate.net |

| Linearity Range | 102.4-153.6 µg/ml | nih.govresearchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the quantification of aminophylline. researchtrends.net This technique is particularly useful for routine quality control and screening for substandard pharmaceutical products. researchtrends.net

For the analysis of aminophylline, a standard solution is typically prepared in methanol. researchtrends.net The separation is carried out on HPTLC silica (B1680970) gel 60 F254 plates. A key advantage of HPTLC is the ability to analyze multiple samples simultaneously, which increases efficiency. Densitometric scanning is used for quantification, providing accurate and precise results. researchtrends.net

A validated HPTLC-densitometry method has been developed for aminophylline, where a 100% standard solution is prepared at a concentration of 1.67 µ g/10.0 µL in methanol. researchtrends.net This method has been successfully transferred from a semi-quantitative TLC method, demonstrating the robustness and reliability of HPTLC for quantitative analysis. researchtrends.net

Hyphenated Techniques (e.g., LC-Mass Spectrometry, HPLC with Diode-Array and Mass Spectrometric Detection)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide enhanced analytical power for the characterization of this compound. nih.govtmrjournals.com These methods offer higher selectivity and sensitivity, enabling the identification and quantification of impurities and degradation products at very low levels. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.govtmrjournals.com This allows for the unequivocal identification of the separated components based on their mass-to-charge ratio. HPLC coupled with a Diode-Array Detector (DAD) and a mass spectrometer (MS) provides comprehensive data, including the UV-Vis spectrum and mass spectrum of each analyte, which is invaluable for structural elucidation. nih.gov

These advanced techniques are crucial in stability studies and for impurity profiling of this compound, ensuring the safety and quality of the final pharmaceutical product. researchgate.net

Advanced Solid-State Characterization

The solid-state properties of this compound, such as its crystal structure and hydration behavior, are critical to its stability and manufacturability. Advanced analytical techniques are employed to thoroughly characterize these properties.

X-ray Powder Diffractometry (XRPD)

X-ray Powder Diffractometry (XRPD) is a fundamental and powerful technique for the solid-state characterization of crystalline materials like this compound. americanpharmaceuticalreview.comrigaku.com It provides a unique "fingerprint" of the crystal lattice, allowing for the identification of different polymorphic forms and the distinction between the hydrated and anhydrous states. americanpharmaceuticalreview.comacs.org

The XRPD pattern of this compound will show characteristic peaks at specific 2θ angles, which are determined by the arrangement of atoms in its crystal structure. nih.gov These patterns can be used to confirm the identity and purity of a batch of the drug substance. americanpharmaceuticalreview.com Furthermore, XRPD is instrumental in studying polymorphism, as different crystal forms will produce distinct diffraction patterns. americanpharmaceuticalreview.com For instance, studies on the related compound theophylline have utilized XRPD to differentiate between its anhydrous and monohydrate forms. nih.govrigaku.com

The technique is also sensitive enough to detect small amounts of crystalline impurities, making it a valuable tool in quality control. rigaku.com

Differential Scanning Calorimetry (DSC) and Thermal Analysis

Differential Scanning Calorimetry (DSC) and other thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are essential for investigating the thermal behavior of this compound. akjournals.compku.edu.cnwalisongo.ac.id These methods measure the changes in a material's properties as a function of temperature. walisongo.ac.id

A DSC thermogram of this compound will show endothermic events corresponding to the loss of water of hydration (dehydration) and subsequent melting or decomposition of the anhydrous form. akjournals.comnih.gov For example, the dehydration of this compound is a distinct process that can be observed and quantified using DSC. nih.gov Studies on theophylline, a component of aminophylline, have shown that DSC can determine the enthalpy of dehydration. jst.go.jp

TGA measures the change in mass of a sample as it is heated. For this compound, TGA curves show a mass loss corresponding to the two water molecules, followed by the decomposition of the ethylenediamine and theophylline components at higher temperatures. nih.gov One study showed the first stage of thermal decomposition for aminophylline, related to ethylenediamine, starting at 111.8°C with a mass loss of -13.04%. nih.gov

Table 2: Thermal Events for Aminophylline from TGA/DTG Analysis

| Thermal Event | Temperature Range (°C) | Maximum Peak (°C) | Mass Loss (%/min) | Associated Component | Source |

|---|---|---|---|---|---|

| Decomposition | 65–156 | 127.3 | -5.12 | Ethylenediamine | nih.gov |

| Decomposition | 280–340 | 326.5 | -25.59 | Theophylline | nih.gov |

Dynamic Vapor Sorption for Hydration Behavior

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to study the interaction of a solid material with water vapor. It is particularly valuable for characterizing the hydration and dehydration behavior of this compound. nih.gov

DVS analysis involves exposing a sample to a controlled relative humidity (RH) environment at a constant temperature and measuring the change in mass as the sample sorbs or desorbs water. This provides information on the kinetics and thermodynamics of water uptake and loss. nih.gov

For this compound, DVS can be used to determine the critical humidity levels at which dehydration occurs and to assess the stability of the hydrate form under various storage conditions. Studies on the related compound, theophylline monohydrate, have demonstrated the utility of DVS in understanding its hydration kinetics. nih.gov This information is crucial for ensuring the physical stability of the drug substance and the formulated product throughout its shelf life.

Other Analytical Methodologies

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For this compound, this method is crucial for confirming its empirical formula and purity. The analysis is typically performed using a CHN analyzer, which combusts the sample to convert the elements into simple gases (CO₂, H₂O, and N₂) that are then quantitatively measured.

The theoretical elemental composition of this compound, derived from its molecular formula (C₁₆H₂₈N₁₀O₆), serves as the benchmark against which experimental results are compared. The molecular weight of this compound is 456.46 g/mol . tandfonline.comamanote.comnih.govnih.gov

Theoretical Elemental Composition of this compound (C₁₆H₂₈N₁₀O₆)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 42.10 |

| Hydrogen | H | 1.008 | 28 | 28.224 | 6.18 |

| Nitrogen | N | 14.007 | 10 | 140.070 | 30.69 |

| Oxygen | O | 15.999 | 6 | 95.994 | 21.03 |

| Total | | | | 456.464 | 100.00 |

Note: Values are calculated based on standard atomic weights and may vary slightly depending on the source.

Research and pharmacopeial standards often specify the acceptable content of the active components. For instance, specifications for anhydrous aminophylline require it to contain not less than 78.0% and not more than 86.0% of theophylline (C₇H₈N₄O₂) and not less than 12.8% and not more than 15.0% of ethylenediamine (C₂H₈N₂). who.int While these values are for the anhydrous form, they underscore the importance of elemental analysis in verifying the stoichiometric ratio of the components. In synthetic chemistry research, elemental analysis results that are within ±0.4% of the calculated theoretical values are generally required to confirm the purity and identity of a new compound. nih.gov

Immunochemical Assays (e.g., Immunochromatographic Strip Tests for Detection in Matrices)

Immunochemical assays utilize the specific binding interaction between an antibody and an antigen to detect and quantify substances. For aminophylline, a key application is the development of rapid, sensitive, and portable detection methods for its presence in biological matrices like serum. researchgate.net The immunochromatographic strip test, also known as a lateral flow immunoassay (LFIA), is a prominent example of this technology. tandfonline.com

These tests are designed for rapid screening and provide qualitative or semi-quantitative results typically within minutes. tandfonline.comresearchgate.net The principle is generally based on a competitive format. In this setup, aminophylline in the sample competes with a labeled aminophylline conjugate for a limited number of specific antibody binding sites.

The key components and procedure of an immunochromatographic strip test for aminophylline involve:

Monoclonal Antibody (mAb): A highly specific antibody against aminophylline is produced. researchgate.net This mAb is often conjugated to a signaling agent, such as colloidal gold nanoparticles (GNP), to provide a visual signal. tandfonline.com

Test Line (T-line): A coating antigen (e.g., a hapten of aminophylline conjugated to a protein like ovalbumin, AMP-OVA) is immobilized on a nitrocellulose membrane at a specific location. tandfonline.comresearchgate.net

Control Line (C-line): A secondary antibody (e.g., goat anti-mouse IgG) is immobilized at another location on the membrane to validate the proper flow of the sample and the functionality of the reagents. tandfonline.comresearchgate.net

When a sample containing aminophylline is applied to the strip, it mixes with the GNP-labeled mAb. This mixture migrates along the strip via capillary action. If aminophylline is present in the sample, it binds to the GNP-mAb, preventing the conjugate from binding to the coating antigen at the T-line. Consequently, a weaker or absent T-line indicates a positive result. A visible T-line indicates a negative result, as the GNP-mAb binds to the immobilized antigen. The C-line should always appear, confirming the test is valid. researchgate.net

Research Findings for Aminophylline Immunochromatographic Strip Test

| Parameter | Finding | Reference |

|---|---|---|

| Target Analyte | Aminophylline (AMP) | tandfonline.comresearchgate.net |

| Assay Format | Competitive Lateral Flow Immunoassay | tandfonline.com |

| Matrix | Serum, Phosphate Buffered Saline (PBS) | tandfonline.comresearchgate.net |

| Monoclonal Antibody | Sensitive anti-AMP mAb produced by immunizing BALB/c mice. | tandfonline.comresearchgate.net |